molecular formula C25H27N5O B2445714 N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide CAS No. 900283-33-2

N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Cat. No.: B2445714
CAS No.: 900283-33-2
M. Wt: 413.525
InChI Key: NZDSLUURZGFPCI-UHFFFAOYSA-N
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Description

N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with tert-butyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The tert-butyl, methyl, and phenyl groups are introduced through various substitution reactions.

    Coupling with 4-aminophenylacetamide: The final step involves coupling the substituted pyrazolo[1,5-A]pyrimidine with 4-aminophenylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolo[1,5-A]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines with different substituents, such as:

Uniqueness

N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is unique due to its specific combination of substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-16-23(18-9-7-6-8-10-18)24-28-21(25(3,4)5)15-22(30(24)29-16)27-20-13-11-19(12-14-20)26-17(2)31/h6-15,27H,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDSLUURZGFPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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